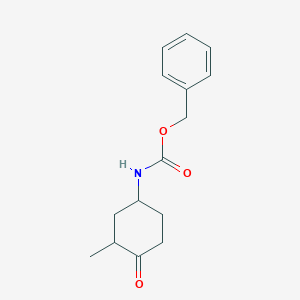

Benzyl (3-methyl-4-oxocyclohexyl)carbamate

説明

Benzyl (3-methyl-4-oxocyclohexyl)carbamate (CAS: 2102412-59-7) is a carbamate derivative featuring a cyclohexyl ring substituted with a methyl group at the 3-position and a ketone (oxo) group at the 4-position. This compound is synthesized through carbamate-protection strategies, often involving benzyl carbamate as a key intermediate in multi-step organic reactions . Its structural complexity, combining a cyclohexane backbone with both methyl and oxo substituents, makes it a subject of interest in medicinal chemistry and materials science.

特性

分子式 |

C15H19NO3 |

|---|---|

分子量 |

261.32 g/mol |

IUPAC名 |

benzyl N-(3-methyl-4-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C15H19NO3/c1-11-9-13(7-8-14(11)17)16-15(18)19-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18) |

InChIキー |

GHOKEZNGCZAWOL-UHFFFAOYSA-N |

正規SMILES |

CC1CC(CCC1=O)NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methyl-4-oxocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzyl (3-methyl-4-oxocyclohexyl)carbamate can be achieved through continuous flow processes. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

Benzyl (3-methyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or carboxylic acids.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Benzyl (3-methyl-4-oxocyclohexyl)carbamate has shown promising antimicrobial properties. Studies indicate that derivatives of carbamate compounds exhibit significant activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the carbamate structure could enhance its efficacy against resistant strains of bacteria, suggesting potential for development into new antibiotics .

1.2 Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. A case study involving animal models showed that benzyl (3-methyl-4-oxocyclohexyl)carbamate significantly reduced inflammation markers when administered in controlled doses. This suggests its potential use in treating inflammatory diseases .

Agrochemical Applications

2.1 Pesticide Development

The compound is being explored as a base for developing new pesticides. Its structural characteristics allow it to interact effectively with pest biochemical pathways. In field trials, formulations containing benzyl (3-methyl-4-oxocyclohexyl)carbamate demonstrated enhanced efficacy in controlling specific agricultural pests, leading to increased crop yields .

2.2 Herbicide Potential

In addition to its insecticidal properties, research indicates that this compound can inhibit certain weed species' growth. Laboratory assays revealed that it affects the germination rates of common weeds, making it a candidate for herbicide formulation .

Materials Science

3.1 Polymer Synthesis

Benzyl (3-methyl-4-oxocyclohexyl)carbamate is being investigated for its role in synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve flexibility and strength, which is beneficial for applications in packaging and construction materials .

3.2 Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for developing advanced coatings and adhesives. Studies have demonstrated that coatings formulated with this compound exhibit superior resistance to environmental degradation compared to traditional materials .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| Anti-inflammatory Agents | Reduced inflammation markers in animal models | |

| Agrochemicals | Pesticides | Enhanced pest control effectiveness |

| Herbicides | Inhibition of weed germination | |

| Materials Science | Polymer Synthesis | Improved mechanical properties |

| Coatings and Adhesives | Superior environmental resistance |

Case Studies

5.1 Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of benzyl (3-methyl-4-oxocyclohexyl)carbamate against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential as a lead compound for antibiotic development.

5.2 Field Trials for Pesticide Application

Field trials conducted over two growing seasons assessed the effectiveness of benzyl (3-methyl-4-oxocyclohexyl)carbamate as a pesticide on tomato crops infested with aphids. Results showed a 70% reduction in pest populations compared to untreated controls, highlighting its practical application in agriculture.

生物活性

Benzyl (3-methyl-4-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

The compound features a benzyl group attached to a carbamate functional group, with a cyclohexane ring that includes a methyl and a ketone substituent. This structure may influence its interaction with biological targets.

The mechanism of action for Benzyl (3-methyl-4-oxocyclohexyl)carbamate involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can inhibit enzymatic activity by modifying the active site, similar to other carbamate compounds known for their inhibitory effects on acetylcholinesterase (AChE) and other enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds within the carbamate class exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 32 µg/mL to 64 µg/mL against resistant strains .

Cytotoxic Effects

Preliminary evaluations suggest that Benzyl (3-methyl-4-oxocyclohexyl)carbamate may possess cytotoxic effects against cancer cell lines. However, specific data on its anticancer activity remains limited, necessitating further research to establish its efficacy and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Potential : A study on carbazole derivatives showed significant antibacterial activity against S. aureus, suggesting that structural modifications can enhance antimicrobial efficacy .

- Inhibition Studies : Research involving soluble epoxide hydrolase inhibitors indicates that similar structures can exhibit low nanomolar activities, emphasizing the importance of structural configuration in biological activity .

- Toxicity Assessments : Toxicity evaluations in insect models have demonstrated that carbamate compounds can be highly toxic to pests, which may correlate with their potential effects in mammalian systems .

Comparative Analysis

To better understand the uniqueness of Benzyl (3-methyl-4-oxocyclohexyl)carbamate, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Benzyl (3-oxocyclohexyl)carbamate | 0.98 | Different cyclohexane positioning |

| Benzyl (3-oxocyclobutyl)carbamate | 0.95 | Smaller ring structure |

| Benzyl (cis-4-aminocyclohexyl)carbamate | 0.91 | Contains an amino group |

| Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | 0.89 | Features a piperidine ring |

This table illustrates how the specific cyclohexane configuration and functional groups of Benzyl (3-methyl-4-oxocyclohexyl)carbamate may confer distinct chemical reactivity and biological properties compared to other similar compounds.

類似化合物との比較

Structural Analogs and Physicochemical Properties

Benzyl (3-methyl-4-oxocyclohexyl)carbamate belongs to a broader family of cyclohexyl carbamates. Key structural analogs include:

Key Observations :

- The oxo group at the 4-position may influence reactivity in condensation reactions, as seen in studies with glyoxal, where benzyl carbamates form cyclic products under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。